3'-Fluoro-4'-morpholinoacetophenone
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Overview
Description
3’-Fluoro-4’-morpholinoacetophenone is a chemical compound with the molecular formula C12H14FNO2 and a molecular weight of 223.25 g/mol It is characterized by the presence of a fluoro group at the 3’ position and a morpholino group at the 4’ position on the acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-4’-morpholinoacetophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of 3-fluoroacetophenone with morpholine in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), under controlled temperature conditions .
Industrial Production Methods: Industrial production of 3’-Fluoro-4’-morpholinoacetophenone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3’-Fluoro-4’-morpholinoacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Fluoro-4’-morpholinoacetophenone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Fluoro-4’-morpholinoacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and morpholino groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
- 3’-Fluoro-4’-methoxyacetophenone
- 4’-Morpholinoacetophenone
- 3’-Chloro-4’-morpholinoacetophenone
Comparison: 3’-Fluoro-4’-morpholinoacetophenone is unique due to the presence of both fluoro and morpholino groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-(3-fluoro-4-morpholin-4-ylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMOECSFZWTBMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCOCC2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354528 |
Source
|
Record name | 3'-fluoro-4'-morpholinoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189763-65-3 |
Source
|
Record name | 3'-fluoro-4'-morpholinoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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